molecular formula C13H8Cl2O4S B14376467 4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate CAS No. 88522-55-8

4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate

Cat. No.: B14376467
CAS No.: 88522-55-8
M. Wt: 331.2 g/mol
InChI Key: IUJSETYQRIVTMA-UHFFFAOYSA-N
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Description

4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate is an organic compound that features both aldehyde and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate typically involves a multi-step process. One common method includes the sulfonation of 2,5-dichlorobenzene followed by the formylation of the resulting sulfonated product. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and formylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Formylphenyl 2,5-dichlorobenzoic acid.

    Reduction: 4-Hydroxymethylphenyl 2,5-dichlorobenzene-1-sulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate exerts its effects is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the sulfonate group can participate in ionic interactions. These interactions can influence various molecular targets and pathways, making the compound versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenyl benzenesulfonate: Lacks the dichloro substitution, resulting in different reactivity and properties.

    2,5-Dichlorobenzenesulfonic acid: Lacks the formyl group, limiting its applications compared to 4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate.

Uniqueness

This compound is unique due to the presence of both formyl and sulfonate groups, along with the dichloro substitution. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

88522-55-8

Molecular Formula

C13H8Cl2O4S

Molecular Weight

331.2 g/mol

IUPAC Name

(4-formylphenyl) 2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C13H8Cl2O4S/c14-10-3-6-12(15)13(7-10)20(17,18)19-11-4-1-9(8-16)2-5-11/h1-8H

InChI Key

IUJSETYQRIVTMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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